SU 3327

Catalog No.
S004718
CAS No.
40045-50-9
M.F
C5H3N5O2S3
M. Wt
261.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU 3327

CAS Number

40045-50-9

Product Name

SU 3327

IUPAC Name

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C5H3N5O2S3

Molecular Weight

261.3 g/mol

InChI

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)

InChI Key

NQQBNZBOOHHVQP-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]

Synonyms

5-[(5-Nitro-2-thiazolyl)thio]-1,3,4thiadiazol-2-amine

Canonical SMILES

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]

Description

The exact mass of the compound Halicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Halicin: is a powerful new antibiotic compound identified by a machine-learning algorithm . It has shown promise in several areas of scientific research, particularly in the field of medical engineering and science .

Antibiotic Resistance

Treatment of Intestinal Infections

Treatment of Tuberculosis

Treatment of Antibiotic-Resistant Infections

Drug Delivery Systems

Energy Production in Bacterial Cells

SU 3327, also known as Halicin, is a selective inhibitor of c-Jun N-terminal kinase (JNK), a crucial component in various cellular signaling pathways. It is identified by its CAS number 40045-50-9. The compound was developed through structure-activity relationship studies aimed at inhibiting JNK activity, which is implicated in numerous biological processes, including inflammation and cell survival . SU 3327 has garnered attention due to its potential therapeutic applications in treating conditions related to JNK overactivity, such as neurodegenerative diseases and cancer.

Originally intended to inhibit an enzyme (c-Jun N-terminal kinase) in diabetes treatment, Halicin's antibacterial activity seems to function differently [, ]. Studies suggest it disrupts the bacterial cell membrane's ability to maintain an electrochemical gradient, hindering their energy production and ultimately leading to cell death []. This mechanism could make it harder for bacteria to develop resistance compared to traditional antibiotics.

: Key reactions may include nucleophilic substitutions and coupling reactions to form the desired molecular structure.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the final product.
  • Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols used for similar compounds.

    The primary biological activity of SU 3327 is its role as a JNK inhibitor. It demonstrates an inhibitory concentration (IC50) of approximately 0.7 μM for JNK, effectively disrupting the protein-protein interaction between JNK and its scaffold protein, JIP (JNK-interacting protein), with an IC50 of about 239 nM . Research indicates that SU 3327 exhibits antinociceptive effects (pain relief) and can induce hypothermia and motor impairment in animal models . These effects suggest its potential utility in pain management and other therapeutic areas.

    SU 3327 has potential applications in various fields:

    • Pharmaceutical Research: As a JNK inhibitor, it is being investigated for its role in treating cancer and neurodegenerative diseases.
    • Pain Management: Its antinociceptive properties suggest that it could be developed into a therapeutic agent for chronic pain conditions.
    • Research Tool: SU 3327 serves as a valuable tool in scientific research to study JNK signaling pathways and their implications in disease processes.

    Interaction studies involving SU 3327 focus primarily on its binding affinity and inhibitory effects on JNK. These studies reveal that SU 3327 effectively inhibits the interaction between JNK and JIP, which is crucial for JNK's signaling function. Such interactions are essential for understanding how SU 3327 can modulate cellular responses under pathological conditions.

    Several compounds share structural or functional similarities with SU 3327. Here are some notable examples:

    Compound NameMechanism of ActionUnique Features
    SP600125JNK InhibitorBroad-spectrum kinase inhibitor; also affects other kinases
    DasatinibTyrosine Kinase InhibitorPrimarily used in cancer therapy; targets multiple kinases
    SorafenibMulti-Kinase InhibitorUsed in cancer treatment; inhibits Raf kinases and others

    Uniqueness of SU 3327

    SU 3327 stands out due to its selectivity for JNK compared to other kinase inhibitors that may affect multiple pathways. Its specific action on the JNK signaling pathway makes it particularly valuable for targeted therapies aimed at conditions where this pathway plays a significant role. Additionally, its relatively low IC50 values indicate high potency, making it a promising candidate for further development in clinical settings.

    XLogP3

    1.9

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    1

    Exact Mass

    260.94488788 g/mol

    Monoisotopic Mass

    260.94488788 g/mol

    Heavy Atom Count

    15

    UNII

    Y4KQC5P9B2

    Other CAS

    40045-50-9

    Wikipedia

    Halicin

    Dates

    Modify: 2023-09-13

    Explore Compound Types